Dimethyl Octafluoroadipate
CAS No.: 3107-98-0
Cat. No.: VC2335890
Molecular Formula: C8H6F8O4
Molecular Weight: 318.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3107-98-0 |
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Molecular Formula | C8H6F8O4 |
Molecular Weight | 318.12 g/mol |
IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |
Standard InChI | InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 |
Standard InChI Key | XPXVIIILXUOEQA-UHFFFAOYSA-N |
SMILES | COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Nomenclature
Dimethyl Octafluoroadipate belongs to the class of fluorinated organic esters characterized by their unique chemical structure containing perfluorinated carbon chains between two methyl ester groups. The compound's identity is well-established through various chemical identification systems.
The primary chemical identifiers for Dimethyl Octafluoroadipate include a CAS registry number of 3107-98-0, which uniquely identifies this specific chemical compound in scientific literature and regulatory databases . Its molecular formula is C8H6F8O4, indicating eight carbon atoms, six hydrogen atoms, eight fluorine atoms, and four oxygen atoms in its structure . This corresponds to a molecular weight of 318.12 g/mol, which is consistent across multiple scientific sources .
The full IUPAC name for this compound is dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate, which systematically describes its chemical structure . The name indicates a hexanedioic acid (adipic acid) backbone with eight fluorine atoms substituted at positions 2, 3, 4, and 5, with methyl esters at both carboxylic acid terminals.
The compound is known by several synonyms in scientific literature and commercial contexts, including:
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Dimethyl perfluoroadipate
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Octafluoroadipic acid dimethyl ester
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Octafluorohexanedioic acid dimethyl ester
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Dimethyl octafluorohexane-1,6-dioate
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Perfluoroadipic acid dimethyl ester
These various names reflect the compound's structure and highlight its key chemical features, particularly the perfluorinated middle section of the molecule.
Structural Features
The structure of Dimethyl Octafluoroadipate consists of a central hexane chain with fluorine substitutions at all available positions (positions 2, 3, 4, and 5), creating a perfluorinated segment. The terminal carbons (positions 1 and 6) bear carboxylic acid groups that have been esterified with methyl groups. This unique arrangement of atoms contributes to the compound's distinct chemical properties and reactivity patterns.
The structural formula can be represented as CH3OOC-CF2-CF2-CF2-CF2-COOCH3, illustrating the linear arrangement with methyl ester groups at both ends and the perfluorinated central segment .
Physical and Chemical Properties
Dimethyl Octafluoroadipate possesses distinct physical and chemical properties that make it suitable for specialized applications in chemical synthesis. Its fluorinated structure contributes to properties that differ significantly from non-fluorinated analogues.
Physical State and Appearance
At standard temperature and pressure, Dimethyl Octafluoroadipate exists as a clear liquid with a color ranging from colorless to light yellow . This physical appearance is typical of many fluorinated organic esters and facilitates its handling in laboratory and industrial settings.
Key Physical Properties
The compound exhibits several measurable physical properties that have been documented in scientific literature, as presented in the following comprehensive table:
The relatively high boiling point of 120-123°C reflects the compound's molecular weight and intermolecular forces. The density of 1.5 g/cm³ is higher than water, which is typical for fluorinated compounds due to the high atomic weight of fluorine atoms. The refractive index of 1.3475 provides information about how light interacts with this substance and can be useful for identification and purity assessment .
Chemical Reactivity
According to the safety data from Fisher Scientific, Dimethyl Octafluoroadipate is immiscible with water, which is consistent with the hydrophobic nature typically observed in perfluorinated compounds . This property has implications for its environmental fate and handling procedures.
Synthesis and Applications
The synthesis and applications of Dimethyl Octafluoroadipate are closely tied to its unique structural features, particularly the perfluorinated segment that imparts special properties to materials made from it.
Role in Fluorinated Polyester Synthesis
One of the most significant applications of Dimethyl Octafluoroadipate is in the synthesis of fluorinated polyesters. According to research published in the Royal Society of Chemistry Publishing, this compound serves as a key monomer in the preparation of specialized fluorinated polymers .
In a specific study, researchers synthesized fluorinated polyesters using Dimethyl Octafluoroadipate (DMOFA) along with two other fluorinated diesters—dimethyl tetrafluorosuccinate (DMTFS) and dimethyl hexafluoroglutarate (DMHFG)—in reactions with ethylene glycol . This research evaluated various synthesis parameters including:
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The influence of monomer size
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Reaction temperature
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Vacuum conditions
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Ultrasound enhancement
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Catalyst effects
The findings revealed that ultrasound techniques significantly enhanced the conversion rates by approximately 20% compared to reactions performed without ultrasound assistance. This effect was particularly pronounced for higher molecular weight monomers like Dimethyl Octafluoroadipate .
Synthesis Parameters and Optimization
The research highlighted several key factors that influence the efficiency of reactions involving Dimethyl Octafluoroadipate:
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Monomer Size Effect: The size of the starting monomers significantly influenced reaction conversion rates, with shorter monomers generally yielding higher product recovery .
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Catalysis: The use of Candida antarctica lipase (immobilized CALB) showed a marginal positive effect on synthesis reactions when other conditions remained constant .
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Reaction Enhancement: Ultrasonic assistance proved crucial for achieving high reaction conversion rates, particularly for Dimethyl Octafluoroadipate and similar high-molecular-weight fluorinated diesters .
The polyesters produced from these reactions were characterized using multiple analytical techniques including NMR (¹H and ¹⁹F), FTIR, TGA, and MALDI-TOF, confirming their structure and properties .
Toxicological Information
The available toxicological information for Dimethyl Octafluoroadipate is limited, which is common for specialized chemical intermediates that are primarily used in controlled industrial or laboratory settings.
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